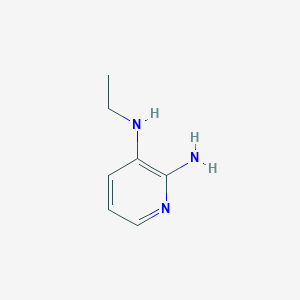

N3-ethylpyridine-2,3-diamine

Descripción general

Descripción

N3-ethylpyridine-2,3-diamine: is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N3-ethylpyridine-2,3-diamine typically involves the reaction of pyridine derivatives with ethylamine under controlled conditions. One common method includes the nitration of pyridine followed by reduction and subsequent alkylation with ethylamine . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Análisis De Reacciones Químicas

Types of Reactions: N3-ethylpyridine-2,3-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include nitro derivatives, amines, and substituted pyridines .

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

N3-ethylpyridine-2,3-diamine serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution reactions, making it valuable for synthesizing more complex molecules .

Biological Research

In biological studies, this compound is utilized to investigate enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets allows researchers to explore its role as an inhibitor or activator of enzymes .

Case Study : A study demonstrated that derivatives of this compound could effectively inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders .

Pharmaceutical Development

The compound has been explored for its potential as a pharmacological agent. For instance, it has been investigated as a component in drug formulations targeting diseases such as Crohn's disease and other inflammatory conditions due to its ability to modulate immune responses .

Industrial Applications

This compound is also employed in the production of polymers and other industrial chemicals. Its properties facilitate the development of materials with specific characteristics suitable for various applications .

Mecanismo De Acción

The mechanism of action of N3-ethylpyridine-2,3-diamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its binding to active sites on proteins, altering their function and activity .

Comparación Con Compuestos Similares

Pyridine-2,3-diamine: Similar in structure but lacks the ethyl group.

N3-methylpyridine-2,3-diamine: Contains a methyl group instead of an ethyl group.

N3-propylpyridine-2,3-diamine: Contains a propyl group instead of an ethyl group.

Uniqueness: N3-ethylpyridine-2,3-diamine is unique due to its specific ethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Actividad Biológica

N3-ethylpyridine-2,3-diamine is a chemical compound with significant potential in biological research and medicinal chemistry. Its unique structure, characterized by a pyridine ring with two amino groups and an ethyl substitution, allows it to interact with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C7H11N3

- Molecular Weight : 137.18 g/mol

- Structure : The compound features a pyridine ring substituted at the 2 and 3 positions with amino groups and an ethyl group at the nitrogen atom.

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition/Activation : The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. Its interaction with molecular targets is mediated through hydrogen bonding and electronic effects imparted by its amino groups.

- Protein Interactions : It binds to active sites on proteins, altering their function and activity. This property is crucial for understanding its potential therapeutic applications in drug development.

Biological Activities

Several studies have highlighted the biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that many pyridine derivatives exhibit effectiveness against various bacterial strains. This compound may share this property, making it a candidate for further exploration in antimicrobial therapy.

- Anticancer Properties : The compound's structural features suggest potential applications in cancer treatment. Similar compounds have shown promise in modulating pathways involved in tumor growth and metastasis.

- Coordination Chemistry : this compound can act as a ligand to form complexes with metal ions. This property may lead to the development of new materials or catalysts in various fields.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains; potential for drug development | |

| Anticancer | Modulates pathways involved in tumor growth; requires further investigation | |

| Enzyme Interaction | Acts as an inhibitor/activator; alters protein function | |

| Coordination Chemistry | Forms stable complexes with metal ions; applications in catalysis |

Case Study: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively reduced enzyme activity at certain concentrations, suggesting its potential as a therapeutic agent in metabolic disorders.

Case Study: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains. This finding supports further exploration into its use as an antimicrobial agent.

Propiedades

IUPAC Name |

3-N-ethylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-9-6-4-3-5-10-7(6)8/h3-5,9H,2H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEZAGSGOJBIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.